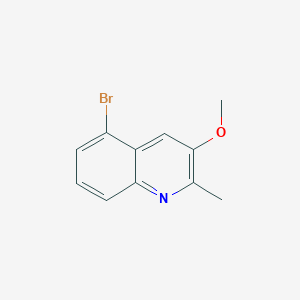

5-Bromo-3-methoxy-2-methylquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-methoxy-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-11(14-2)6-8-9(12)4-3-5-10(8)13-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUJOWCEEMNJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=N1)C=CC=C2Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138214-32-9 | |

| Record name | 5-bromo-3-methoxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 5 Bromo 3 Methoxy 2 Methylquinoline and Analogues

Classical and Foundational Approaches to the Quinoline (B57606) Core Synthesis

The fundamental quinoline structure can be assembled through several named reactions, many of which were developed in the late 19th and early 20th centuries. These methods typically involve the condensation and cyclization of anilines with carbonyl compounds or their equivalents.

Friedländer Reaction and its Variants

The Friedländer synthesis is a straightforward and widely used method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. thieme-connect.comresearchgate.nettubitak.gov.tr The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. researchgate.netiipseries.org

For the synthesis of a precursor to 5-Bromo-3-methoxy-2-methylquinoline, a suitably substituted 2-amino-benzaldehyde or ketone would be reacted with a compound that can provide the 2-methyl and 3-methoxy groups. For instance, the reaction of a 2-aminobenzaldehyde (B1207257) with methoxyacetone (B41198) could theoretically yield a 3-methoxy-2-methylquinoline (B3057744) derivative. Modifications of the Friedländer synthesis, such as using in situ reduction of 2-nitrobenzaldehydes, have been developed to expand the scope of available starting materials. researchgate.net

Skraup and Doebner–von Miller Methods

The Skraup synthesis is a classic method for producing quinoline itself, by heating aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. nih.gov The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation. nih.gov While powerful, this reaction is often vigorous and can be difficult to control. nih.gov

The Doebner–von Miller reaction is a more general modification of the Skraup synthesis, which uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. rsc.org This method allows for the synthesis of a wider range of substituted quinolines. For example, reacting an appropriately substituted aniline with an α,β-unsaturated ketone could be a viable route to a substituted 2-methylquinoline (B7769805) core. However, these methods can suffer from a lack of regioselectivity when using substituted anilines. rsc.org

Gould–Jacob and Pfitzinger Syntheses

The Gould-Jacobs reaction provides a route to 4-hydroxyquinolines from the reaction of an aniline with an ethoxymethylenemalonic ester. acgpubs.org The process involves an initial substitution, followed by a thermal cyclization. The resulting 4-hydroxyquinoline (B1666331) can be further modified. This method is particularly useful for introducing substituents at the 3- and 4-positions of the quinoline ring.

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, utilizes the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. iipseries.orgthieme-connect.com These can then be decarboxylated to afford the corresponding quinoline. This method is advantageous for producing quinolines with substituents at the 2- and 3-positions derived from the starting carbonyl compound. iipseries.org

Conrad–Limpach Condensation

The Conrad-Limpach synthesis is another key method for the preparation of 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones). wikipedia.orgquimicaorganica.org This reaction involves the condensation of anilines with β-ketoesters. wikipedia.org The regioselectivity of the reaction is temperature-dependent; at lower temperatures, the aniline attacks the keto group leading to a 4-quinolone (Conrad-Limpach product), while at higher temperatures, it can attack the ester group, leading to a 2-quinolone (Knorr synthesis). wikipedia.org The resulting quinolone can then be further functionalized. For instance, the 4-hydroxyl group can be converted to a chloro group and subsequently to a methoxy (B1213986) group.

Contemporary and Advanced Synthetic Routes for Substituted Quinolines

Modern synthetic chemistry offers more sophisticated and often more regioselective methods for the synthesis and functionalization of the quinoline ring system.

Regioselective Bromination of the Quinoline Ring System

The introduction of a bromine atom at a specific position on the quinoline ring is a critical step in the synthesis of this compound. The position of electrophilic substitution on the quinoline ring is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. The benzene (B151609) ring of the quinoline system is generally more susceptible to electrophilic attack than the pyridine (B92270) ring.

For a 3-methoxy-2-methylquinoline precursor, the methoxy group is an activating, ortho-, para-directing group, while the methyl group is weakly activating. The nitrogen atom in the quinoline ring is deactivating towards electrophilic substitution. Therefore, the position of bromination will be influenced by the interplay of these electronic effects.

Studies on the bromination of methoxy-substituted quinolines have shown that the position of bromination can be controlled. For example, the bromination of 8-methoxyquinoline (B1362559) with N-bromosuccinimide (NBS) can yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.org The use of brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) is common. thieme-connect.comrsc.org The choice of solvent and catalyst can also influence the regioselectivity of the bromination. For instance, bromination of some quinoline derivatives in sulfuric acid directs the bromine to the 5- and 8-positions. acgpubs.org

Table 1: Summary of Classical Quinoline Syntheses

| Reaction Name | Reactants | Product Type | Key Features |

| Friedländer Reaction | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Substituted Quinolines | Acid or base catalyzed; versatile for various substitutions. thieme-connect.comresearchgate.net |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing agent | Quinoline | Often highly exothermic; classic but can be difficult to control. nih.gov |

| Doebner–von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Substituted Quinolines | A more general version of the Skraup synthesis. rsc.org |

| Gould–Jacobs Reaction | Aniline + Ethoxymethylenemalonic ester | 4-Hydroxyquinolines | Involves thermal cyclization. acgpubs.org |

| Pfitzinger Reaction | Isatin + Carbonyl compound | Quinoline-4-carboxylic acids | Base-catalyzed; allows for 2,3-disubstitution. iipseries.orgthieme-connect.com |

| Conrad–Limpach Condensation | Aniline + β-Ketoester | 4-Hydroxyquinolines (4-Quinolones) | Temperature-dependent regioselectivity. wikipedia.orgquimicaorganica.org |

Introduction and Functionalization of Methoxy Groups

The introduction of a methoxy group onto the quinoline core can be achieved at different stages of the synthesis, either by incorporating a methoxy-substituted precursor or by functionalizing the quinoline ring post-cyclization.

One common strategy involves using methoxy-substituted anilines as starting materials in classical quinoline syntheses. For instance, the presence of a methoxy group on the aniline ring can influence the cyclization process and subsequent reactivity. nih.gov Structure-activity relationship (SAR) studies on certain quinoline-based compounds have shown that a methoxy group at the C-7 position can enhance antitumor activity, highlighting the importance of its precise placement. orientjchem.org

Alternatively, a methoxy group can be introduced via nucleophilic substitution of a suitably activated quinoline derivative, such as a halo-quinoline. The reaction of a quinoline with methanol (B129727) in the presence of a catalyst is a known method for synthesizing methoxyquinolines. ontosight.ai For the specific synthesis of this compound, a precursor such as 5-bromo-3-halo-2-methylquinoline could theoretically be reacted with a methoxide (B1231860) source. The reactivity of the halogen at C-3 would be crucial for the success of such a step.

Functionalization of the methoxy group itself is less common than its introduction but can be a viable strategy for derivatization. Demethylation to the corresponding hydroxyquinoline is a primary transformation, which then opens up possibilities for further reactions at the hydroxyl group.

Strategies for Methyl Group Installation and Modification

The installation of a methyl group, particularly at the C-2 position of the quinoline ring, is often accomplished by incorporating a methyl-containing building block into the cyclization reaction. Classic methods like the Doebner-von Miller and Conrad-Limpach syntheses utilize α,β-unsaturated carbonyl compounds or β-ketoesters, respectively, which can bear methyl groups that are ultimately incorporated into the final quinoline structure. mdpi.com For example, using a methyl ketone in a Friedländer synthesis with an appropriate ortho-aminobenzaldehyde is a direct route to 2-methylquinolines. orientjchem.org

Modern approaches have focused on the direct C-H methylation of a pre-formed quinoline ring, which offers greater synthetic efficiency. These methods often employ metal catalysts or radical-based processes. researchgate.net

Metal-Catalyzed Methylation : Rhodium(III)-catalyzed C-H activation has been used for the regioselective methylation of the C8-methyl group in 8-methylquinolines using organoboron reagents. researchgate.net Cobalt complexes have also been shown to catalyze the C-H alkylation of benzo[h]quinoline, including a successful methylation example. rsc.org A nickel-catalyzed method allows for the methylation of aryl halides with methyl iodide (CH₃I), which could be applied to a bromo-methoxyquinoline precursor. researchgate.net

Metal-Free Methylation : Pyridine N-oxides can undergo metal-free methylation using peroxide as the methyl source in a radical process. researchgate.net This approach could be adapted for quinoline N-oxides.

Modification of an existing methyl group provides another avenue for derivatization. The methyl group at the C2 or C8 position of quinoline is particularly reactive and can undergo various transformations, including condensation reactions or oxidation to a formyl group, providing a handle for further synthetic elaboration. researchgate.netresearchgate.net

Metal-Catalyzed Coupling Reactions in Quinoline Synthesis

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures like substituted quinolines with high efficiency and selectivity. chim.itresearchgate.net These reactions are valued for their mild conditions and tolerance of a wide array of functional groups. researchgate.netrsc.org

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for cross-coupling reactions. The Suzuki-Miyaura coupling of a bromoquinoline with a boronic acid is a powerful method for forming C-C bonds and introducing aryl or heteroaryl substituents. chim.it For instance, a 2-chloroquinoline (B121035) can undergo Suzuki-Miyaura arylation with arylboronic acids. chim.it Similarly, the Sonogashira coupling of haloquinolines with terminal alkynes provides access to alkynylquinolines, which are versatile intermediates for further cyclization reactions. chim.itresearchgate.net The Heck reaction, or its oxidative variant the Fujiwara-Moritani reaction, allows for the alkenylation of quinolines. nih.gov

Copper-Catalyzed Reactions : Copper catalysts are effective in various multi-component reactions for quinoline synthesis. A copper-catalyzed three-component reaction of anilines, aldehydes, and terminal alkynes (A3-coupling) is a prominent method for synthesizing 2,4-disubstituted quinolines. chemrevlett.com Copper has also been used to catalyze the decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to yield 2-substituted quinolines. organic-chemistry.org

Other Metals (Iron, Cobalt, Zinc) : Other transition metals have also found utility. Iron salts like FeCl₃ can catalyze the three-component coupling of amines, aldehydes, and alkynes. chemrevlett.com Cobalt(III) catalysts enable the direct synthesis of quinolines from anilines and alkynes via C-H activation. organic-chemistry.org Zinc triflate has been shown to catalyze the cyclizative A3-coupling to generate 2,4-diaryl quinolines under solvent-free conditions. chemrevlett.com

| Catalytic System | Reaction Type | Application in Quinoline Synthesis | Reference |

| Palladium (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | Suzuki, Sonogashira, Heck | Arylation, alkynylation, and alkenylation of haloquinolines; core construction. | chim.itresearchgate.net |

| Copper (e.g., CuI, Cu(OTf)₂) | A3-Coupling, Cascade Cyclization | Synthesis of 2,4-disubstituted and 2-substituted quinolines. | chemrevlett.comorganic-chemistry.org |

| Iron (e.g., FeCl₃) | A3-Coupling | Three-component synthesis of substituted quinolines. | chemrevlett.com |

| Cobalt (e.g., Co(III) complexes) | C-H Activation/Cyclization | Direct synthesis from anilines and alkynes. | organic-chemistry.org |

| Nickel (e.g., Ni(0) complexes) | Cross-Coupling | C-C bond formation with N-acyliminium precursors. | rsc.org |

Green Chemistry Approaches and Metal-Free Protocols in Quinoline Synthesis

In response to growing environmental concerns, significant effort has been directed toward developing greener and more sustainable methods for quinoline synthesis. nih.govresearchgate.net These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. ijpsjournal.comtandfonline.com

Key green strategies include:

Use of Green Solvents : Water and ionic liquids have been employed as environmentally benign reaction media for quinoline synthesis. rsc.orgtandfonline.com

Microwave and Ultrasound-Assisted Synthesis : These energy-efficient techniques can significantly reduce reaction times and improve yields compared to conventional heating. mdpi.comnih.govresearchgate.net

Catalyst-Free and Metal-Free Reactions : Many classical methods like the Friedländer and Doebner-von Miller syntheses can be performed under acidic conditions without a metal catalyst, though they often require harsh conditions. mdpi.com Modern metal-free protocols have been developed to overcome these limitations. rsc.orgbenthamdirect.commdpi.com For example, a transition-metal-free method for synthesizing 3-acylquinolines uses methanesulfonic acid (MSA) and NaI to promote the annulation of enaminones with anthranils. mdpi.com Another approach uses triflic anhydride (B1165640) to mediate the reaction of amides and alkynes to form functionalized quinolines. nih.gov

Domino one-pot protocols, which combine multiple reaction steps in a single operation without isolating intermediates, represent a particularly efficient and green strategy for generating molecular diversity. rsc.orgresearchgate.net

| Green Approach | Description | Examples | Reference |

| Alternative Solvents | Using water or ionic liquids to replace hazardous organic solvents. | p-TSA catalyzed one-pot synthesis of quinolones in water. | tandfonline.com |

| Energy-Efficient Methods | Employing microwave or ultrasound irradiation to accelerate reactions. | Microwave-assisted Skraup reaction modifications. | mdpi.comresearchgate.net |

| Metal-Free Catalysis | Using Brønsted/Lewis acids (e.g., MSA, Tf₂O) or iodine to promote cyclization. | Synthesis of 3-acylquinolines from anthranils and enaminones. | mdpi.comnih.gov |

| One-Pot/Domino Reactions | Combining multiple synthetic steps into a single procedure to reduce waste and improve efficiency. | Metal-free domino protocols for constructing the quinoline ring. | rsc.orgresearchgate.net |

| Biocatalysis | Using biocatalysts like malic acid for quinoline synthesis. | Malic acid catalyzed synthesis of quinolines. | tandfonline.com |

Chemo- and Regioselectivity in the Synthesis of this compound and Positional Isomers

Achieving the precise substitution pattern of this compound requires rigorous control over chemoselectivity and regioselectivity. The choice of starting materials and reaction conditions is paramount in directing the formation of the desired positional isomer over other possibilities.

The regiochemical outcome of many classical quinoline syntheses is dictated by the substitution pattern of the aniline precursor and the nature of the carbonyl component. mdpi.comacs.org For instance, in a Conrad-Limpach synthesis, the reaction between an aniline and a β-ketoester can lead to different isomers depending on the cyclization conditions.

To synthesize this compound, a logical retrosynthetic approach would start with a precursor already containing the bromo and methoxy groups on the aniline ring, such as 4-bromo-2-methoxyaniline. Reacting this aniline with a compound that can provide the C2-methyl and C3-ester/acid functionality (which can later be converted to the methoxy group if not directly installed), such as ethyl acetoacetate (B1235776) in a Conrad-Limpach-type reaction, is a plausible route. The cyclization of the intermediate would need to proceed with high regioselectivity.

Modern methods using directed metalation offer powerful control over regioselectivity. The use of magnesiating agents like TMPMgCl·LiCl allows for the selective functionalization of specific C-H bonds on the quinoline ring. acs.orgnih.gov For example, a sequence of bromine/magnesium exchanges and direct magnesiations can be used to install different functional groups at specific positions (e.g., C4 > C3 > C2) on a polybrominated quinoline. acs.org This high degree of control could be harnessed to build the desired 5-bromo-3-methoxy-2-methyl arrangement on a pre-formed quinoline core.

Lewis acid-catalyzed aza-Diels-Alder reactions also offer a route to functionalized quinolines with defined regiochemistry, where the electronic properties of the imine and dienophile components guide the cycloaddition. researchgate.net

Post-Synthetic Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold possesses several reactive sites that can be selectively modified to generate a library of analogues. This post-synthetic functionalization is a key strategy for exploring structure-activity relationships.

The most versatile handle for derivatization is the bromine atom at the C-5 position. This aryl bromide is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling : Reaction with various aryl or heteroaryl boronic acids can introduce diverse aromatic substituents at the C-5 position.

Buchwald-Hartwig Amination : Coupling with amines can install nitrogen-based functional groups.

Sonogashira Coupling : Reaction with terminal alkynes can introduce alkynyl moieties, which can be further elaborated.

Heck Coupling : Alkenyl groups can be installed at the C-5 position.

The methyl group at C-2 is another site for functionalization. Its protons are acidic enough to be removed by a strong base, allowing for condensation reactions with aldehydes or other electrophiles. researchgate.net The methyl group can also be a directing group for C-H activation at other positions or can be oxidized to an aldehyde or carboxylic acid for further derivatization.

The methoxy group at C-3 can be cleaved under acidic conditions (e.g., with HBr) to reveal a hydroxyl group. This 3-hydroxyquinoline (B51751) derivative can then be alkylated, acylated, or used in other reactions to introduce new functionality.

Finally, the quinoline nitrogen itself can be functionalized. It can be oxidized to a quinoline N-oxide, which alters the electronic properties of the ring and enables a different set of C-H functionalization reactions. mdpi.com Alternatively, under reductive conditions, the quinoline ring can be hydrogenated to a tetrahydroquinoline, which can then undergo N-alkylation or N-acylation. rsc.orgacs.org

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Methoxy 2 Methylquinoline

Reactivity of the Bromine Atom: Nucleophilic Aromatic Substitution and Cross-Coupling

The bromine atom at the C-5 position of the quinoline (B57606) ring is a key site for functionalization. Its reactivity is primarily exploited through nucleophilic aromatic substitution and, more significantly, through transition metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of substituents, making it a valuable handle for medicinal chemistry and materials science applications.

Catalyzed C-X Bond Transformations

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent. For instance, 5-bromo-3-methoxy-2-methylquinoline can be coupled with various boronic acids to introduce new aryl or alkyl groups at the 5-position. google.com This is a widely used method for constructing biaryl systems.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds. It allows for the introduction of primary or secondary amines at the 5-position of the quinoline core, a common transformation in the synthesis of pharmacologically active compounds. google.com

These cross-coupling reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), in conjunction with a suitable ligand like Xantphos or BrettPhos, and a base such as sodium carbonate, cesium carbonate, or potassium carbonate. google.com

Chemical Transformations of the Methoxy (B1213986) Group

The methoxy group at the C-3 position of the quinoline ring can also be a site for chemical modification. While generally less reactive than the bromine atom, it can participate in certain transformations. For example, in related quinoline systems, methoxy groups have been shown to be displaced under reductive conditions using reagents like lithium aluminum hydride. rsc.org The presence and position of the methoxy group can also influence the photoreactivity of the quinoline ring system. rsc.org In some cases, methoxy-substituted quinolines have been observed to undergo displacement reactions with nucleophiles like glutathione, particularly when the quinoline ring is further activated by electron-withdrawing groups. researchgate.net

Reaction Pathways Involving the Methyl Group

The methyl group at the C-2 position of the quinoline ring offers another avenue for chemical functionalization. While the C-H bonds of a methyl group are typically unreactive, the proximity to the nitrogen atom in the quinoline ring can facilitate certain transformations.

Research has shown that methyl groups on quinoline rings can be functionalized through various methods. researchgate.netnih.gov These can include:

Oxidative Functionalization: The methyl group can be oxidized to an aldehyde or carboxylic acid under appropriate conditions.

Deprotonation-Substitution: Strong bases can deprotonate the methyl group, creating a nucleophilic species that can then react with electrophiles.

Radical Reactions: The methyl group can be a site for radical-mediated transformations.

For instance, studies on related methyl-substituted quinolines have demonstrated that the methyl group can be involved in cyclization reactions and can be a source for building more complex heterocyclic structures. researchgate.net The catalytic effect of methyl-substituted quinolines has also been investigated in various organic reactions. researchgate.net

Oxidative and Reductive Pathways of the Quinoline Ring System

The quinoline ring system itself is susceptible to both oxidation and reduction, though it generally exhibits high resistance to oxidation. pharmaguideline.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) under alkaline conditions can lead to the opening of the benzene (B151609) portion of the ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). pharmaguideline.comwikipedia.orgmaxbrainchemistry.com Oxidation with peracids can form the corresponding quinoline-N-oxide. maxbrainchemistry.com

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. wikipedia.org Catalytic hydrogenation is a common method to achieve this transformation. pharmaguideline.com The specific product can depend on the reaction conditions; for example, reduction with lithium in liquid ammonia (B1221849) can yield 1,4-dihydroquinoline. pharmaguideline.com It is also possible to selectively reduce the benzene ring under acidic conditions. pharmaguideline.com

Mechanistic Elucidation of Key Reactions and Transformations

The mechanisms of the reactions involving this compound are generally consistent with well-established principles of organic chemistry.

Cross-Coupling Reactions: The mechanisms of Suzuki-Miyaura and Buchwald-Hartwig reactions are well-documented and proceed through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation (for Suzuki) or coordination of the amine (for Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the catalyst.

Nucleophilic Aromatic Substitution: Direct nucleophilic aromatic substitution on the quinoline ring is generally difficult but can be facilitated by the presence of strongly electron-withdrawing groups. The reaction typically proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate.

Reactions of the Methoxy Group: Displacement of the methoxy group likely proceeds through a nucleophilic attack at the C-3 position. In the case of reductive displacement with LiAlH4, the mechanism would involve hydride attack. rsc.org

Reactions of the Methyl Group: The functionalization of the C-2 methyl group often involves the formation of an intermediate where the methyl group is deprotonated or has formed a radical, which then reacts with an electrophile or participates in a cyclization.

Ring Oxidation and Reduction: The oxidation of the quinoline ring with KMnO4 involves attack on the electron-rich benzene ring, leading to cleavage. The reduction pathways typically involve the stepwise addition of hydrogen atoms to the pyridine (B92270) or benzene portion of the ring system.

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 3 Methoxy 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, and its application to 5-Bromo-3-methoxy-2-methylquinoline provides invaluable insights into its atomic framework. rsc.orgconicet.gov.arub.edu

High-Field ¹H and ¹³C NMR for Chemical Shift Assignment

High-field ¹H and ¹³C NMR spectra are fundamental for assigning the chemical shifts of the various protons and carbon atoms within the this compound molecule. rsc.orgconicet.gov.arub.edursc.orgarxiv.orgnih.govresearchgate.net In deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum typically reveals distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the methyl protons, and the methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. For instance, the methyl group protons at the 2-position and the methoxy group protons at the 3-position exhibit characteristic singlet signals. The aromatic protons show more complex splitting patterns due to spin-spin coupling.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon atoms in the quinoline core, the methyl carbon, and the methoxy carbon can be precisely determined. These assignments are crucial for confirming the substitution pattern on the quinoline ring. rsc.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₃ | ~2.7 | ~24.0 |

| 3-OCH₃ | ~4.0 | ~56.0 |

| Aromatic Protons | ~7.0-8.0 | ~110-160 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. rsc.orgconicet.gov.arub.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene (B151609) and pyridine (B92270) rings of the quinoline system. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). For example, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon. This is instrumental in assigning the carbon spectrum based on the more easily interpretable proton spectrum. conicet.gov.ar

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be observed between the methoxy protons and the carbon at position 3, and between the methyl protons and the carbon at position 2, confirming their respective locations. rsc.orgconicet.gov.ar

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. rsc.orgconicet.gov.arub.edunih.govpurdue.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.orgnih.gov This precision allows for the determination of the elemental composition of this compound with a high degree of confidence. The presence of bromine is readily identified by its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br), resulting in two molecular ion peaks separated by two mass units.

Analysis of Predicted Collision Cross Section (CCS) for Gas-Phase Conformations

Collision Cross Section (CCS) analysis, often coupled with ion mobility-mass spectrometry, provides information about the three-dimensional shape of an ion in the gas phase. purdue.edu While experimental CCS data for this compound may not be widely available, predictive models can be used to calculate theoretical CCS values. arxiv.org These predictions are based on the compound's structure and can be compared with experimental data for related compounds to infer its gas-phase conformation.

Single-Crystal X-ray Diffraction for Unambiguous Structural Confirmation and Crystallographic Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. rsc.orgconicet.gov.arub.edusmolecule.comresearchgate.net This technique provides unambiguous confirmation of the atomic connectivity and the stereochemistry of the molecule. For this compound, a successful crystal structure analysis would yield detailed information on bond lengths, bond angles, and torsion angles. ub.edu

The crystallographic data would also reveal how the molecules pack in the solid state, including any intermolecular interactions such as π-π stacking or halogen bonding, which can influence the physical properties of the material. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.6542 (5) |

| b (Å) | 10.9976 (6) |

| c (Å) | 23.6264 (10) |

| Volume (ų) | 3288.0 (3) |

| Z | 16 |

Note: The data in this table is for a related compound, 8-Hydroxy-2-methylquinoline, and serves as an illustrative example of the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its quinoline core and substituents.

The key vibrational modes anticipated for this compound are:

C-H vibrations: Aromatic C-H stretching vibrations from the quinoline ring are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl (CH₃) and methoxy (O-CH₃) groups would appear in the 2850-2960 cm⁻¹ range.

C=N and C=C vibrations: The stretching vibrations of the C=N and C=C bonds within the quinoline ring system are predicted to occur in the 1500-1650 cm⁻¹ region. These bands are characteristic of the aromatic heterocyclic structure.

C-O stretching: The methoxy group should produce a strong, characteristic C-O stretching band. Asymmetrical stretching is typically observed around 1250 cm⁻¹, with the symmetrical stretch appearing near 1040 cm⁻¹.

C-Br stretching: The vibration of the carbon-bromine bond is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Analysis of related compounds, such as 7-bromo-2-methylquinoline-5,8-dione (B11781591) derivatives, shows characteristic peaks for the quinoline framework and its substituents, supporting these expected vibrational assignments. mdpi.com

Interactive Data Table: Predicted FTIR Peaks for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000-3100 | Quinoline Ring |

| Aliphatic C-H Stretch | 2850-2960 | -CH₃, -OCH₃ |

| C=N / C=C Stretch | 1500-1650 | Quinoline Ring |

| Asymmetric C-O Stretch | ~1250 | Methoxy Group |

| Symmetric C-O Stretch | ~1040 | Methoxy Group |

| C-Br Stretch | 500-600 | Bromo Group |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system of this compound is a chromophore that is expected to absorb UV radiation, leading to π → π* and n → π* transitions.

The spectrum would likely display multiple absorption bands characteristic of the quinoline core. The position and intensity of these bands are influenced by the substituents. The bromo, methoxy, and methyl groups can act as auxochromes, causing shifts in the absorption maxima (λ_max). For instance, studies on 6-fluoro-4-hydroxy-2-methylquinoline show multiple peaks due to conjugation within the system. tandfonline.com Similarly, diboron (B99234) compounds based on 8-methoxyquinoline (B1362559) exhibit absorption bands that are influenced by the extended conjugation. acs.org Based on these related structures, the UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be predicted to show strong absorptions in the 250-350 nm range.

Interactive Data Table: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λ_max (nm) | Chromophore |

| π → π | ~250-280 | Quinoline Ring |

| π → π | ~300-330 | Quinoline Ring |

| n → π* | >330 (weak) | N-heterocycle |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates and Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and certain metal ions. For a diamagnetic molecule like this compound in its ground state, no ESR signal would be expected as it does not possess any unpaired electrons.

However, ESR spectroscopy could be a valuable tool for studying radical intermediates of this compound that might be formed during chemical reactions, photochemical processes, or through exposure to high-energy radiation. researchgate.net If, for example, a radical were formed on the quinoline ring, the unpaired electron would interact with the magnetic moments of nearby nuclei (like ¹H and ¹⁴N), leading to a characteristic hyperfine splitting pattern in the ESR spectrum. This pattern could provide detailed information about the electronic structure and the specific location of the unpaired electron within the radical. utexas.edu To date, no specific ESR studies on radical intermediates of this compound have been reported in the literature.

Thermal Analysis Techniques (e.g., TGA, DSC) for Stability and Decomposition Profiles

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would provide information on its thermal stability and decomposition pattern. It is anticipated that the compound would be stable up to a certain temperature, after which a loss of mass would occur, corresponding to its decomposition or volatilization. Research on related quinoline-based liquid crystals has shown thermal stability up to temperatures in the range of 278–323 °C. nih.gov Similarly, metal complexes of quinoline derivatives have been shown to undergo multi-stage decomposition processes when analyzed by TGA. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would reveal its melting point as a sharp endothermic peak. Other thermal events, such as polymorphic transitions, could also be identified. The melting point of the related compound 5-bromo-8-methoxy-2-methylquinoline (B175217) is reported as 145–148°C, which can serve as a rough estimate.

Interactive Data Table: Predicted Thermal Properties for this compound

| Analytical Technique | Predicted Observation | Information Gained |

| TGA | Stable up to >200°C, followed by mass loss | Decomposition Temperature, Thermal Stability |

| DSC | Sharp endothermic peak | Melting Point |

Computational and Theoretical Investigations of 5 Bromo 3 Methoxy 2 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely applied to predict a wide range of molecular properties. However, specific DFT calculations for 5-Bromo-3-methoxy-2-methylquinoline, which would provide data on its electronic characteristics, are not found in existing literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govrsc.org For numerous substituted quinolines, FMO analysis has been instrumental in understanding their stability and potential applications. nih.govrsc.org Unfortunately, there are no published studies that report the HOMO-LUMO energies or the corresponding energy gap for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in predicting sites for electrophilic and nucleophilic attack, thereby providing insights into a molecule's reactivity and intermolecular interactions. While MEP maps have been generated for various quinoline (B57606) compounds to understand their reactive behavior, a specific MEP analysis for this compound has not been documented.

Atomic Charge Distribution Analysis (e.g., Mulliken Charges)

Analysis of atomic charges, often calculated using methods like the Mulliken population analysis, helps in understanding the distribution of electrons among the atoms in a molecule. This information is vital for interpreting a molecule's reactivity, polarity, and electrostatic interactions. Data pertaining to the atomic charge distribution for this compound is currently unavailable.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

DFT calculations are frequently used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For many quinoline derivatives, theoretical spectra have been successfully calculated and compared with experimental data. nih.gov However, no such theoretical spectroscopic data has been published for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer, hyperconjugative interactions, and resonance effects, which are crucial for understanding molecular stability. NBO analyses have been performed on various heterocyclic systems, but a study dedicated to this compound is absent from the current body of scientific literature.

Theoretical Prediction of Nonlinear Optical (NLO) Characteristics

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and materials science. Computational methods can predict NLO properties, such as polarizability and hyperpolarizability, guiding the synthesis of new materials. While the NLO properties of some quinoline-based systems have been explored theoretically, there is no available research on the predicted NLO characteristics of this compound.

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements. For a molecule like this compound, which possesses rotatable bonds, multiple conformations can exist. Identifying the most stable, low-energy conformers is critical, as the three-dimensional shape of a molecule dictates its physical, chemical, and biological properties.

The primary method for this investigation is the mapping of the Potential Energy Surface (PES). A PES is a mathematical or graphical representation of the potential energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. By systematically varying these parameters, a landscape of energy minima (stable conformers) and saddle points (transition states between conformers) can be generated.

Methodology and Expected Findings:

For this compound, the conformational landscape is primarily determined by the rotation around the C3-O and O-CH3 bonds of the methoxy (B1213986) group and, to a lesser extent, the orientation of the C2-methyl group. Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the energy of each conformation with high accuracy. arabjchem.orgtandfonline.com A PES scan would typically involve rotating the methoxy group's dihedral angle in small increments and calculating the single-point energy at each step. researchgate.net

The analysis would likely reveal that the methoxy group does not rotate freely. Steric hindrance with the adjacent methyl group at position 2 and the hydrogen at position 4 would create significant energy barriers. The most stable conformers would be those that minimize these steric clashes. The PES map would visualize these low-energy wells and the energy barriers needed to transition between them. researchgate.net Geometric optimizations using DFT would confirm that the structures corresponding to the energy minima on the PES are indeed stable. mdpi.com

Table 1: Hypothetical Potential Energy Surface (PES) Scan Data for Rotation of the Methoxy Group in this compound

| Dihedral Angle (C4-C3-O-CH3) | Relative Energy (kcal/mol) | Conformer Type |

| 0° | 0.00 | Global Minimum (Stable) |

| 60° | 3.5 | Transition State |

| 120° | 1.2 | Local Minimum (Stable) |

| 180° | 5.0 | Global Maximum |

| 240° | 1.2 | Local Minimum (Stable) |

| 300° | 3.5 | Transition State |

Note: This table is illustrative, based on typical findings for substituted aromatic ethers, and represents the kind of data generated from a PES scan. The actual energy values would require specific DFT calculations for the molecule.

Molecular Docking Simulations for Ligand-Receptor Interactions (Pre-clinical Models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target, predicting binding affinity, and understanding the molecular basis of ligand-receptor recognition. For this compound, molecular docking can provide initial assessments of its potential to interact with various protein targets implicated in disease.

Methodology and Potential Targets:

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, whose structure is often obtained from databases like the Protein Data Bank (PDB). A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's binding site. These poses are then scored based on a function that estimates the binding free energy, with more negative scores typically indicating stronger binding affinity. mdpi.comuobaghdad.edu.iq

Given the broad spectrum of biological activities reported for quinoline derivatives, this compound could be docked against a variety of preclinical protein targets. arabjchem.org Based on studies of analogous compounds, potential targets include:

Kinases: Many quinoline derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Targets could include Epidermal Growth Factor Receptor (EGFR), c-Met, and serine/threonine kinases. mdpi.commdpi.com

Reverse Transcriptase: Substituted quinolines have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.govnih.gov Docking into the allosteric pocket of HIV-RT could reveal potential anti-retroviral activity.

Bacterial and Fungal Enzymes: Quinolines have shown promise as antimicrobial agents, for instance, by inhibiting bacterial peptide deformylase (PDF) or DNA gyrase. uobaghdad.edu.iqresearchgate.net

Receptors in the Central Nervous System: Some quinoline structures act as ligands for neuroreceptors, such as dopamine (B1211576) or nuclear receptors, suggesting potential applications in neurological disorders. nih.govnih.gov

Interpreting Docking Results:

The output of a docking simulation provides a binding score and a detailed view of the ligand-receptor interactions. For this compound, key interactions would likely involve:

Hydrogen Bonds: The nitrogen atom in the quinoline ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic quinoline ring can form favorable π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the receptor's binding site. mdpi.com

Hydrophobic Interactions: The methyl group and the aromatic rings contribute to hydrophobic interactions.

Halogen Bonds: The bromine atom at position 5 can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

These simulations can guide the rational design of more potent and selective derivatives by identifying which functional groups are essential for binding and which positions on the scaffold can be modified.

Table 2: Representative Molecular Docking Results for Substituted Quinoline Derivatives against Various Preclinical Targets

| Quinoline Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Pyrimidine-containing quinolines | HIV Reverse Transcriptase | 3MEC | -10.67 | LYS101, LYS103, TYR188 | nih.govnih.gov |

| 4-Anilinoquinoline-3-carbonitriles | Epidermal Growth Factor Receptor (EGFR) | N/A | N/A | MET793 (H-bond) | mdpi.com |

| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | N/A | Lower score indicates better binding | N/A | mdpi.com |

| 2-Aryl-quinoline-4-carboxylic acids | Leishmania N-myristoyltransferase (NMT) | N/A | Favorable binding affinity | N/A | frontiersin.org |

| Sulfonamide-substituted quinolines | Peptide Deformylase (PDF) | N/A | N/A | Stable H-bonds | researchgate.net |

Note: This table summarizes findings from various studies on different quinoline derivatives to illustrate the application of molecular docking. The specific performance of this compound would require dedicated in silico experiments.

Structure Activity Relationship Sar Studies of 5 Bromo 3 Methoxy 2 Methylquinoline Analogues

Influence of Bromine Substitution on Biological Activities and Target Interactions

The introduction of a bromine atom, particularly at the C-5 position of the quinoline (B57606) ring, has been shown to be a critical factor in enhancing the biological activity of various derivatives, notably in the realm of anticancer and antimicrobial research.

Halogenation, in general, increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets within target proteins. orientjchem.org Specifically, bromine substitution on the quinoline ring has been linked to significant improvements in antiproliferative effects. For instance, studies have demonstrated that the presence of bromine atoms at the C-5 and C-7 positions is crucial for significant inhibition of cancer cell proliferation. researchgate.net In one study, 5,7-dibromo-8-hydroxyquinoline was found to be an inhibitor of the human DNA topoisomerase I enzyme, a key target in cancer therapy. researchgate.net

The position of the bromine atom is paramount. Research on 8-substituted quinolines revealed that bromination often occurs regioselectively at the C-5 position, yielding compounds like 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.org This selective synthesis underscores the chemical favorability and strategic importance of the C-5 position for modification. Furthermore, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been developed, emphasizing the value of C5-halogenated quinolines for enhancing bioactivities. beilstein-journals.org

The electronic effects of the bromine atom, an electron-withdrawing group, can also influence the reactivity of the quinoline ring system, potentially facilitating interactions with biological nucleophiles or enhancing the molecule's ability to participate in single-electron transfer processes. researchgate.net

Table 1: Effect of Bromine Substitution on Anticancer Activity of Quinoline Derivatives

Role of the Methoxy (B1213986) Group in Modulating Potency and Selectivity

The methoxy group (-OCH3), typically positioned at C-3 in this series of analogues, is a key modulator of a compound's electronic and pharmacokinetic properties. As an electron-donating group, it can influence the electron density of the quinoline ring, thereby affecting its binding affinity to target receptors and enzymes.

The presence of methoxy groups can significantly affect a compound's solubility and lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). ontosight.ai In some instances, the introduction of a methoxy group has been directly correlated with enhanced biological activity. For example, in a series of quinoline-imidazole hybrids, the presence of an electron-donating methoxy group at the C-2 position enhanced antimalarial activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org

Furthermore, methoxy groups are prevalent in many biologically active quinoline derivatives. For instance, a 6-methoxy-substituted quinoline derivative demonstrated potent anti-breast cancer activity with an IC50 value in the nanomolar range. nih.gov The compound 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a synthetic derivative of the natural product neocryptolepine, showed remarkable cytotoxicity against colorectal cancer cells. nih.gov

Impact of the Methyl Group on Pharmacological Profiles

The methyl group at the C-2 position of the quinoline ring, while seemingly simple, can have a profound impact on the pharmacological profile of the molecule. Its small size and lipophilic nature can influence several key properties.

The C-2 position is often a site for metabolic modification. The introduction of a methyl group can block this position from oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound. This is a common strategy in drug design to improve pharmacokinetic profiles. nih.gov

From a structure-activity perspective, the methyl group can contribute to the binding affinity of the molecule to its target through van der Waals interactions or by occupying a specific hydrophobic pocket in the binding site. In a study of p300 histone acetyltransferase inhibitors, chemical modifications of 2-methyl-3-carbethoxyquinoline led to compounds with improved inhibitory potency and pro-apoptotic activity in leukemia cells. nih.gov

The synthesis of 2-methylquinolines is well-established, with methods like the Doebner-von Miller reaction providing efficient access to this scaffold. rsc.org This accessibility has facilitated the exploration of numerous C-2 methyl-substituted quinoline derivatives. For example, a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and screened for antimicrobial activity, demonstrating the utility of the 2-methylquinoline (B7769805) core in developing new therapeutic agents. nih.gov

In some classes of quinolones, a methyl group at the R1 position was found to impart excellent growth inhibitory activity against mycobacteria. tandfonline.com Additionally, studies on indolo[2,3-b]quinolines revealed that methylation at the C-5 position resulted in derivatives that were more cytotoxic to cancer cells than their C-6 methylated counterparts, highlighting the positional importance of the methyl group. nih.gov

Table 2: Biological Activities of Selected Methyl-Substituted Quinoline Derivatives

Stereochemical Implications in Quinoline-Based SAR

While 5-Bromo-3-methoxy-2-methylquinoline itself is not chiral, the introduction of chiral centers into its analogues can have significant stereochemical implications for biological activity. The three-dimensional arrangement of atoms in a molecule can dramatically affect its ability to bind to a specific biological target, which is often a chiral macromolecule like a protein or nucleic acid.

In the broader context of quinoline-based drug design, stereochemistry is a critical factor. For example, in the development of α2C-adrenoceptor antagonists, substitutions on a piperazine (B1678402) ring attached to the quinoline scaffold exerted a significant and stereospecific beneficial effect on affinity and potency. acs.org This demonstrates that even when the chirality is not on the quinoline ring itself, the spatial orientation of substituents is key.

The importance of absolute stereochemistry has also been confirmed through methods like X-ray crystallography for other quinoline derivatives, such as mefloquine (B1676156) analogues. nih.gov Such studies provide definitive proof of the three-dimensional structure and allow for a more precise understanding of the interactions with biological targets.

Although direct stereochemical studies on analogues of this compound are not extensively reported in the provided context, it is a fundamental principle of medicinal chemistry that if a chiral center is introduced, the resulting enantiomers or diastereomers will likely exhibit different pharmacological and toxicological profiles.

Rational Design Principles Derived from SAR for Enhanced Bioactivity

The structure-activity relationship data gathered from analogues of this compound and related compounds provide a foundation for the rational design of new molecules with enhanced bioactivity. Several key principles have emerged.

Molecular Hybridization: A powerful strategy involves combining the quinoline scaffold with other pharmacophores to create hybrid molecules with potentially synergistic or novel activities. This approach has been successfully used to enhance the antimalarial activity of quinoline derivatives. nih.gov

Lipophilicity and Cytotoxicity Correlation: A clear relationship between the lipophilicity of quinoline derivatives and their cytotoxic effects has been observed. More lipophilic aromatic quinolines have demonstrated better IC50 values against certain cancer cell lines, suggesting that modulating the octanol/water partition coefficient (cLogP) is a valid strategy for optimizing anticancer activity. rsc.org

Targeted Substitutions: The SAR data clearly indicates that specific positions on the quinoline ring are amenable to substitution to enhance particular activities. For example:

C-5 Halogenation: Introducing a bromine or chlorine at the C-5 position is a promising strategy for increasing antiproliferative and antimicrobial activity. researchgate.netbeilstein-journals.org

C-2 and C-3 Modifications: These positions are critical for influencing activity against various cancer cell lines. orientjchem.org A carboxylic acid group at C-3 has been shown to be crucial for the inhibitory activity of certain IGF receptor inhibitors. orientjchem.org

Targeting Metabolic Hotspots: Introducing groups like a methyl substituent at metabolically labile positions can block metabolism and improve the pharmacokinetic profile of the drug candidate. nih.gov

Quantitative Structure-Activity Relationship (QSAR): The use of computational models, such as QSAR, can provide guidelines for the design of new active compounds. Such analyses have been successfully applied to classes like 2-(aryl or heteroaryl)quinolin-4-amines to predict the activity of novel derivatives. nih.gov

By integrating these principles, medicinal chemists can move beyond trial-and-error approaches and rationally design novel quinoline-based compounds with improved potency, selectivity, and drug-like properties. researchgate.net

Insufficient Data for Requested Article on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the biological and mechanistic activities of the chemical compound This compound to fulfill the requirements of the requested article.

The conducted searches did not yield specific empirical data on the anticancer or antimicrobial activities of this compound. While the search results contain information on various other quinoline derivatives, including those with bromo and methoxy substitutions, this information is not directly applicable to the specified compound as per the strict constraints of the request. For instance, studies on related compounds like 5-Bromo-2-methoxyquinoline , 5-Bromo-6-methoxyquinoline, and various other brominated quinolines were found, but these are structurally distinct molecules, and their biological activities cannot be directly attributed to this compound.

The request specifies a detailed article focusing "solely on the chemical Compound 'this compound'" and adherence to a strict outline covering specific anticancer and antimicrobial mechanisms. Without dedicated research on this particular compound, generating an article that is both scientifically accurate and compliant with the provided instructions is not possible. To proceed would require speculation and extrapolation from related but different compounds, which would violate the core requirement of focusing exclusively on this compound and could lead to the dissemination of unverified and potentially inaccurate information.

Therefore, until specific research on the biological activities of this compound becomes publicly available, the creation of the requested detailed and scientifically rigorous article cannot be completed.

Biological Activity and Mechanistic Insights Pre Clinical and in Vitro/in Silico Studies

Antimicrobial Spectrum and Mechanisms of Action

Target Identification and Inhibition in Microbial Pathogens (e.g., ATP Synthase, GyrB Protein)

The quinoline (B57606) scaffold is a critical pharmacophore in the development of antimicrobial agents, with various derivatives showing potent activity through the inhibition of essential microbial enzymes. Research into compounds structurally related to 5-Bromo-3-methoxy-2-methylquinoline has identified key molecular targets, including ATP synthase and the GyrB subunit of DNA gyrase, which are vital for microbial survival.

ATP Synthase Inhibition: ATP synthase is a crucial enzyme for energy production in bacteria, making it an attractive target for novel antibacterial drugs. Bedaquiline, a diarylquinoline, functions by inhibiting mycobacterial ATP synthase. nih.gov In silico molecular docking studies on a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives demonstrated significant and stable binding to the ATP synthase protein (PDB ID: 4V1F). researchgate.netacs.org These findings suggest that the quinoline core structure plays a pivotal role in interacting with this enzyme, and the binding energy of some tested derivatives exceeded that of the reference drug, bedaquiline. acs.org This indicates a plausible mechanism of action for quinoline derivatives as ATP synthase inhibitors in mycobacteria. researchgate.netacs.org

GyrB Protein Inhibition: DNA gyrase, a type II topoisomerase, is essential for DNA replication, repair, and transcription in bacteria. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. nih.gov The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's function. nih.gov Synthetic quinoline derivatives, particularly fluoroquinolones, are known to target DNA gyrase. nih.gov Studies on arylated quinoline carboxylic acid backbones have shown that these compounds can act as anti-mycobacterial agents by inhibiting DNA gyrase. nih.gov Modifications on the quinoline ring, including halogen substitutions at the C-6 position (such as bromo), have been explored, with some derivatives showing moderate to good activity against M. tuberculosis H37Rv. nih.gov This suggests that the 5-bromo substitution in this compound could be a relevant feature for targeting the GyrB protein.

Antiviral Properties

The 2-methylquinoline (B7769805) framework, central to the structure of this compound, has been identified as a "Master Key Core" in compounds designed for various pharmacological activities, including antiviral applications. rsc.org

Reactivation of Latent HIV-1 Gene Expression

A significant barrier to curing HIV/AIDS is the persistence of latent viral reservoirs in infected cells. nih.gov The "shock and kill" strategy aims to eliminate these reservoirs by using latency-reversing agents (LRAs) to reactivate the dormant virus, making the host cells visible to the immune system or leading to their death, all while the patient is on antiretroviral therapy (ART). nih.govnih.gov

A 2-methylquinoline derivative known as antiviral 6 (AV6) has been reported to induce the expression of latent HIV-1 genes. rsc.orgnih.gov Research has focused on designing analogues of AV6 that can act as dual-function LRAs. These novel compounds have been shown to reactivate latent HIV-1 through two distinct mechanisms:

Histone Deacetylase (HDAC) Inhibition: They possess a zinc-binding group characteristic of HDAC inhibitors. nih.gov

NFAT Pathway Activation: They activate the NFAT (Nuclear Factor of Activated T-cells) pathway, which is required for early HIV-1 gene expression. rsc.orgnih.gov

Furthermore, these AV6 derivatives were found to reactivate HIV-1 transcription by promoting the release of the Positive Transcription Elongation Factor b (P-TEFb) from its inactive state within the 7SK snRNP complex. rsc.orgnih.gov This dual-acting mechanism highlights the potential of the 2-methylquinoline scaffold in developing effective LRAs for HIV-1. nih.gov

Antimalarial Efficacy

The quinoline ring is the foundational structure for some of the most important antimalarial drugs in history, including quinine, chloroquine (B1663885), and primaquine. nih.gov Consequently, quinoline derivatives are a major focus of research for developing new agents to combat malaria, especially against drug-resistant strains of Plasmodium falciparum. nih.gov

The presence of a methoxy (B1213986) group on the quinoline ring, as seen in this compound, has been shown to be a critical feature for antimalarial potency. For instance, in one study, the introduction of a methoxy group at the C6 position of the quinoline ring was associated with potent activity against P. falciparum strains. nih.gov While direct studies on this compound are limited, the established importance of both the quinoline core and methoxy substituents in antimalarial drug design suggests its potential relevance in this therapeutic area. nih.govwho.int

Enzyme Inhibition Studies of Broader Biological Relevance

Inhibition of Human Carbonic Anhydrase Isozymes (hCA I and II)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Human carbonic anhydrase isozymes hCA I and hCA II are ubiquitous and play roles in various physiological processes. researchgate.net Their inhibition has therapeutic applications. nih.gov

Functionalized methoxy quinoline derivatives have been evaluated for their inhibitory effects on hCA I and hCA II. researchgate.net In a study of various quinoline derivatives, several compounds demonstrated strong inhibitory effects against both isozymes, with inhibition constants (Kᵢ) in the micromolar range. researchgate.net The results indicate that the quinoline structure can serve as a scaffold for developing hCA inhibitors. researchgate.net

Table 1: Inhibition Data of a Methoxy Quinoline Derivative Against hCA I and hCA II Data extracted from a study on functionalized methoxy quinoline derivatives, where Compound 17 is a nitro-substituted methoxy quinoline.

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| Compound 17 | hCA I | 19.82 | 14.93 |

| Compound 17 | hCA II | 16.27 | 10.38 |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of conditions like Alzheimer's disease. researchgate.netnih.gov

The quinoline nucleus is a component of several known AChE inhibitors. mdpi.com Research into functionalized methoxy quinoline derivatives has revealed their potential as AChE inhibitors. researchgate.net A study assessing various derivatives found that some compounds exhibited potent AChE inhibition with IC₅₀ values in the low micromolar range, indicating a strong binding affinity for the enzyme. researchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibition Data for Methoxy Quinoline Derivatives Data extracted from a study on functionalized methoxy quinoline derivatives.

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| Compound 8 | AChE | 3.15 | 2.01 |

| Compound 13 | AChE | 4.96 | 3.18 |

Antioxidant Activity Assessment

While direct studies on the antioxidant activity of this compound are not extensively documented in the reviewed literature, research on structurally related quinoline derivatives provides insight into the potential antioxidant capabilities of this class of compounds. The antioxidant activity of quinoline derivatives is often attributed to their ability to scavenge free radicals, a property that is influenced by the nature and position of substituents on the quinoline ring.

A notable study investigated the antioxidant properties of a Schiff base ligand, 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI), and its metal complexes. researchgate.netnih.gov This compound shares structural similarities with this compound, featuring a bromo-substituted quinoline moiety. The antioxidant activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, a common method for evaluating the ability of a compound to donate a hydrogen atom or an electron to a stable free radical. nih.gov

In this assay, the ligand and its metal complexes were tested at various concentrations, and their ability to reduce the stable DPPH radical was measured spectrophotometrically by the decrease in absorbance at 517 nm. nih.gov The results indicated that both the free ligand and its metal complexes exhibited radical scavenging activity. researchgate.netnih.gov The study provides a basis for understanding how bromo-substituted quinoline derivatives can contribute to antioxidant effects, which is a crucial aspect of their potential biological applications.

Coordination Chemistry and Biological Evaluation of Metal Complexes Formed with this compound Ligands

The coordination chemistry of quinoline derivatives is a field of significant interest due to the enhanced biological activity often observed in their metal complexes compared to the free ligands. bohrium.comsemanticscholar.org While specific studies on metal complexes of this compound as a ligand were not found, extensive research on the metal complexes of the aforementioned Schiff base, 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI), offers valuable insights into the coordination behavior and biological potential of related compounds. researchgate.netnih.gov

This Schiff base ligand was used to synthesize a series of transition metal complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net The formation of these complexes was confirmed through various spectroscopic and analytical techniques, including elemental analysis, IR, UV-Vis, and magnetic susceptibility measurements. researchgate.net The spectral data suggested that the Co(II), Ni(II), and Cu(II) complexes adopted an octahedral geometry, while the Zn(II), Cd(II), and Hg(II) complexes likely possessed a tetrahedral geometry. researchgate.netnih.gov

The biological evaluation of these metal complexes revealed a broad spectrum of activity. They were screened for their in vitro antibacterial and antifungal activities against various pathogens. researchgate.netnih.gov The results indicated that the metal complexes generally exhibited enhanced antimicrobial activity compared to the free Schiff base ligand. researchgate.net This enhancement in biological potency upon complexation is a well-documented phenomenon, often attributed to factors such as increased lipophilicity and the chelation theory. semanticscholar.org

Furthermore, the DNA cleavage activity of these complexes was investigated using agarose (B213101) gel electrophoresis. researchgate.net Such studies are crucial in understanding the potential of these compounds to interact with biological macromolecules and are relevant for the development of new therapeutic agents. researchgate.net

The stability of the metal complexes is a key factor influencing their biological activity. Potentiometric studies were conducted to determine the stability constants of the Cu(II), Co(II), and Ni(II) complexes in a mixed solvent system. researchgate.netnih.gov The stability of these complexes was found to follow the Irving-Williams order: Cu(II) > Co(II) > Ni(II). researchgate.netnih.gov

The comprehensive study of these metal complexes derived from a bromo-substituted methylquinoline Schiff base ligand underscores the therapeutic potential that can be unlocked through coordination with metal ions.

Future Research Directions and Translational Perspectives

Design and Discovery of Novel Quinoline-Based Therapeutic Candidates

The quest for new drugs is increasingly focused on privileged scaffolds like quinoline (B57606) that have a proven track record in clinical applications. rsc.orgnih.govmdpi.com The structure of 5-Bromo-3-methoxy-2-methylquinoline is particularly amenable to the design of new therapeutic agents. The bromine atom at the C-5 position is a key functional group, serving as a versatile handle for introducing a wide range of molecular diversity through transition-metal-catalyzed cross-coupling reactions. numberanalytics.com This allows for the systematic exploration of structure-activity relationships (SAR) by attaching various aryl, heteroaryl, or alkyl groups, potentially modulating the compound's interaction with biological targets.